A Comparative Analysis of the Chemical Properties of Amphetamine Phosphate and Amphetamine Sulfate
A Comparative Analysis of the Chemical Properties of Amphetamine Phosphate and Amphetamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the core chemical properties of amphetamine phosphate (B84403) and amphetamine sulfate (B86663). The information presented herein is intended to inform research, drug development, and formulation decisions by providing a clear, data-driven overview of the key physicochemical characteristics of these two salt forms of amphetamine.
Physicochemical Properties
A comprehensive understanding of the fundamental physicochemical properties of a drug substance is paramount for formulation development, ensuring stability, and predicting in vivo performance. This section details and compares the key properties of amphetamine phosphate and amphetamine sulfate.
Data Summary
The following table summarizes the quantitative physicochemical data for amphetamine phosphate and amphetamine sulfate, facilitating a direct comparison of their properties.
| Property | Amphetamine Phosphate | Amphetamine Sulfate |
| Molecular Formula | C₉H₁₆NO₄P[1] | (C₉H₁₃N)₂·H₂SO₄[2] |
| Molecular Weight | 233.2 g/mol [1][3] | 368.49 g/mol [4] |
| Appearance | White, impalpable powder[5] | White or off-white crystalline powder[2][4] |
| Melting Point | Sinters at 145°C, becomes an amorphous mass at 147°C, and decomposes at approximately 285-300°C[1][3][5] | Decomposes above 300°C[6] |
| pKa of Amphetamine | 9.9[7] | 9.9[7] |
| Solubility in Water | Very soluble[1]; Freely soluble[5] | 50 to 100 mg/mL at 16°C[4]; Freely soluble[6] |
| Solubility in Ethanol | Very easily soluble[1] | Slightly soluble[6] |
| Solubility in Other Solvents | Insoluble in benzene, chloroform, and diethyl ether[1] | Moderately soluble in some organic solvents, dependent on the specific solvent[2] |
| Hygroscopicity | Not demonstrably hygroscopic[5] | Hygroscopic[4] |
| pH of 10% Aqueous Solution | 4.95 - 5.00 at 25°C[5] | 5-6[4] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the verification of physicochemical properties. This section outlines the general protocols for determining key parameters discussed in this guide.
Determination of Melting Point
Methodology:
The melting point of both amphetamine salts can be determined using a standard capillary melting point apparatus.
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A small, representative sample of the dried salt is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The temperature is raised at a controlled rate, typically 1-2°C per minute, near the expected melting point.
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The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded. For substances that decompose, the temperature at which decomposition is observed is noted.
Solubility Assessment
Methodology:
The equilibrium solubility of the amphetamine salts in various solvents can be determined using the shake-flask method.
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An excess amount of the salt is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
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The flask is agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After reaching equilibrium, the suspension is filtered to remove the undissolved solid.
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The concentration of the dissolved amphetamine salt in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Hygroscopicity Testing
Methodology:
The hygroscopic nature of the powders can be evaluated by exposing them to controlled humidity conditions.[8]
-
A precisely weighed sample of the amphetamine salt is placed in a tared container.[8]
-
The open container is then stored in a controlled humidity chamber at a specific relative humidity (RH) and temperature (e.g., 80% RH and 25°C) for a defined period (e.g., 24 hours).[8][9]
-
After the specified time, the sample is re-weighed, and the percentage increase in weight is calculated.[8]
-
The degree of hygroscopicity can be classified based on the percentage of weight gain. Dynamic Vapor Sorption (DVS) analysis can also be employed for a more detailed study of moisture sorption and desorption kinetics.[10][]
Bioavailability Study
Methodology:
A comparative bioavailability study for the two salts would typically involve a randomized, crossover in vivo study in healthy human subjects.
-
Study Design: A two-period, two-sequence crossover design is often employed, where subjects receive a single oral dose of either amphetamine phosphate or amphetamine sulfate in each period, separated by a washout period.[12]
-
Dosing and Sampling: Following administration of the drug, serial blood samples are collected at predetermined time points over a specified duration (e.g., up to 72 hours).[13]
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Bioanalytical Method: Plasma concentrations of amphetamine are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
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Pharmacokinetic Analysis: The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated for each subject for both salt forms.[15]
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Statistical Analysis: The bioequivalence of the two salts is assessed by statistically comparing the geometric mean ratios of their AUC and Cmax values.[16]
Signaling Pathway and Experimental Workflow
Amphetamine exerts its primary pharmacological effects by modulating dopaminergic neurotransmission. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for analyzing amphetamine in biological samples.
Caption: Amphetamine's mechanism of action on the dopaminergic synapse.
Caption: A typical workflow for the bioanalysis of amphetamine.
Discussion and Conclusion
The choice between amphetamine phosphate and amphetamine sulfate for pharmaceutical development depends on a variety of factors, including the desired dissolution rate, stability, and manufacturing considerations.
Amphetamine phosphate is described as "very soluble" to "freely soluble" in water and "very easily soluble" in ethanol.[1][5] In contrast, amphetamine sulfate is "freely soluble" in water but only "slightly soluble" in ethanol.[6] This difference in solubility, particularly in aqueous media, could influence the dissolution rate and potentially the onset of action of the final drug product.
A significant differentiating factor is hygroscopicity. Amphetamine sulfate is known to be hygroscopic, meaning it readily absorbs moisture from the air.[4] This property can present challenges during manufacturing and storage, potentially affecting the stability and flowability of the powder. In contrast, amphetamine phosphate is reported to be "not demonstrably hygroscopic," which could offer advantages in terms of handling and long-term stability.[5]
References
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- 2. solubilityofthings.com [solubilityofthings.com]
- 3. swgdrug.org [swgdrug.org]
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- 5. Amphetamine monophosphate - the 'ultimate' salt? , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. 60-13-9 CAS MSDS (DL-AMPHETAMINE SULFATE--DEA SCHEDULE II ITEM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 12. Comparative Bioavailability of Amphetamine Extended-Release Oral Suspension and Extended-Release Mixed Amphetamine Salts | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE [sigmaaldrich.com]
- 15. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 16. A single-dose, comparative bioavailability study comparing amphetamine extended-release oral suspension with extended-release mixed amphetamine salts capsules | CNS Spectrums | Cambridge Core [cambridge.org]
